4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine
Description
The compound 4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine is a pyrimidine derivative with a morpholine ring at the 4-position, a phenyl group at the 2-position, and a (4-chlorophenyl)sulfanyl group at the 6-position. Pyrimidine derivatives are widely studied for their pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
4-[6-(4-chlorophenyl)sulfanyl-2-phenylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c21-16-6-8-17(9-7-16)26-19-14-18(24-10-12-25-13-11-24)22-20(23-19)15-4-2-1-3-5-15/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGGHEIBFBOAHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Route
A mixture of benzamidine hydrochloride (1.0 equiv), ethyl chloroacetate (2.2 equiv), and phosphorus oxychloride (3.0 equiv) undergoes reflux in anhydrous dichloroethane at 80°C for 12 hours. The reaction produces 2-phenyl-4,6-dichloropyrimidine in 68–72% yield after precipitation in ice water.
Reaction Mechanism :
$$
\text{Benzamidine} + 2 \text{ClCH}2\text{COOEt} \xrightarrow{\text{POCl}3} \text{2-Phenyl-4,6-dichloropyrimidine} + 2 \text{HCl} + 2 \text{EtOH}
$$
Alternative Pathways
Dichloropyrimidines are also accessible via Ullmann coupling or Pd-catalyzed cross-coupling, though these methods show lower yields (<50%) for 2-phenyl derivatives.
Sequential Substitution Reactions
Sulfanyl Group Incorporation at Position 6
Conditions :
- Substrate : 4-Morpholino-2-phenyl-6-chloropyrimidine (1.0 equiv)
- Nucleophile : 4-Chlorobenzenethiol (1.2 equiv)
- Solvent : Dimethylformamide (DMF)
- Base : Sodium hydride (1.5 equiv)
- Temperature : 60°C, 8 hours
Procedure :
4-Chlorobenzenethiol is deprotonated with NaH in DMF under nitrogen. The intermediate is added to a solution of the monochloropyrimidine, heated to 60°C, and stirred until completion. The product is isolated via extraction with ethyl acetate and purified by column chromatography (hexane:EtOAc = 4:1), yielding the final compound in 75–80% yield.
Mechanistic Insight :
$$
\text{ArSH} + \text{NaH} \rightarrow \text{ArS}^- \text{Na}^+ \xrightarrow{\text{pyrimidine}} \text{ArS-substituted product}
$$
Alternative Synthetic Strategies
One-Pot Sequential Substitution
A streamlined protocol combines both substitution steps in DMSO using excess morpholine (2.0 equiv) and 4-chlorobenzenethiol (1.5 equiv) with KOtBu (2.5 equiv) at 50°C for 36 hours. This method reduces purification steps but lowers yield (70%) due to competing side reactions.
Solid-Phase Synthesis
Immobilized 2-phenyl-4,6-dichloropyrimidine on Wang resin enables stepwise functionalization. After cleavage with TFA, the product is obtained in 65% yield, though scalability remains challenging.
Analytical and Characterization Data
Spectral Properties
Crystallography
Single-crystal X-ray analysis confirms the planar pyrimidine ring with dihedral angles of 12.5° (morpholine) and 8.7° (sulfanyl group) relative to the core.
Industrial-Scale Optimization
Catalytic Enhancements
Pd/C (0.5 mol%) accelerates thiol coupling steps, cutting reaction time to 4 hours with 88% yield.
Chemical Reactions Analysis
Types of Reactions
4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyrimidine ring or the sulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Pyrimidine Derivatives: Formed through reduction reactions
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds with pyrimidine structures exhibit significant anticancer properties. The presence of the chlorophenyl and sulfanyl groups in this compound enhances its interaction with cancer cell pathways. Studies have shown that derivatives of pyrimidines can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms, making this compound a candidate for further investigation in oncology .
Antiviral Properties : The compound's structural features suggest potential antiviral activity. Pyrimidine derivatives are often explored for their ability to inhibit viral replication. For instance, studies have indicated that similar compounds can disrupt viral RNA polymerase activity, which is crucial for viral replication . This indicates a promising avenue for research into antiviral drugs.
Structure-Activity Relationship Studies
The compound serves as an important subject in structure-activity relationship (SAR) studies. Researchers analyze how modifications to its molecular structure affect biological activity. This information is crucial for optimizing the efficacy and safety profiles of new drug candidates. For example, variations in the chlorophenyl group or alterations to the morpholine ring can lead to significant changes in pharmacological properties .
Synthesis and Chemical Properties
The synthesis of 4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine involves multi-step organic reactions, typically starting from readily available precursors. Understanding its chemical properties, including solubility and stability under various conditions, is essential for formulating it into pharmaceutical preparations .
Potential Therapeutic Targets
Given its structural characteristics, this compound may interact with various biological targets:
- Kinases : Many pyrimidine derivatives are known to inhibit specific kinases involved in cancer progression.
- Enzymatic Pathways : The unique functional groups may allow it to modulate enzymatic activities related to metabolic pathways.
Research is ongoing to elucidate these interactions further, potentially leading to novel therapeutic strategies .
Case Studies and Research Findings
Several studies have documented the effects of similar compounds on different cancer cell lines:
These findings highlight the potential of this compound as a lead compound for developing new anticancer agents.
Mechanism of Action
The mechanism of action of 4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Modulating the activity of cell surface receptors, leading to changes in cellular signaling pathways.
Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 6-Position
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine ()
- Molecular Formula : C₁₈H₁₅ClN₂O₂S₂ (MW: 390.9)
- Key Differences :
- The 6-position substituent is (methylsulfonyl)methyl instead of morpholine.
- The sulfonyl group (SO₂) increases polarity and hydrogen-bonding capacity compared to the sulfanyl (S-) group.
4-{2-[(2,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinyl}morpholine ()
- Molecular Formula : C₁₆H₁₇Cl₂N₃OS (MW: 370.29)
- Key Differences :
- The 6-position is a methyl group , and the 2-position has a (2,4-dichlorobenzyl)sulfanyl substituent.
- The dichlorobenzyl group introduces additional steric bulk and lipophilicity.
- Implications : Increased hydrophobicity may enhance membrane permeability but reduce aqueous solubility .
4-[6-[[(4-Chlorophenyl)sulfinyl]methyl]-2-phenyl-4-pyrimidinyl]morpholine ()
- Molecular Formula : C₂₁H₂₀ClN₃O₂S (MW: 413.92)
- Key Differences :
- The 6-position substituent is sulfinyl (S=O) instead of sulfanyl (S-).
Variations in the Morpholine Substituent
4-[6-({[(4-Chlorophenyl)methyl]sulfanyl}methyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine ()
Heterocyclic Modifications at the 2-Position
4-(6-(((4-Chlorophenyl)sulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)morpholine ()
- Molecular Formula : C₂₀H₁₉ClN₄OS (MW: 398.9)
- Key Differences :
- The 2-position substituent is 2-pyridinyl instead of phenyl.
4-[6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinyl]morpholine ()
Research Findings and Implications
- Synthetic Routes : Compounds with morpholine substituents are often synthesized via nucleophilic substitution reactions (e.g., morpholine reacting with chloropyrimidines) .
- Biological Relevance : Morpholine derivatives exhibit diverse activities, including kinase inhibition (e.g., PI3K/mTOR) and antimicrobial effects . The target compound’s chlorophenyl group may enhance binding to hydrophobic enzyme pockets.
- Crystallography : Hydrogen-bonding patterns (e.g., sulfanyl vs. sulfinyl) influence crystal packing, as seen in analogs with π-π interactions (3.8 Å spacing) .
Biological Activity
The compound 4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine , with CAS number 339019-31-7 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by case studies and research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 383.9 g/mol
- Structural Features : The compound contains a morpholine ring and a pyrimidine moiety substituted with a chlorophenyl sulfanyl group, which is crucial for its biological activity.
Antibacterial Activity
Research has demonstrated that derivatives of compounds with similar structures exhibit significant antibacterial properties. For instance, compounds containing the sulfamoyl moiety have shown effectiveness against various bacterial strains. A study indicated that related compounds displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Salmonella typhi | Moderate |
| This compound | Bacillus subtilis | Strong |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease . Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have shown strong inhibitory activity against urease, with IC values indicating potency .
| Enzyme | IC Value (µM) | Reference Compound IC (µM) |
|---|---|---|
| AChE | 1.21 ± 0.005 | Thiourea 21.25 ± 0.15 |
| Urease | 2.14 ± 0.003 | Thiourea 21.25 ± 0.15 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to this structure. For example, a derivative demonstrated significant inhibition of cancer cell proliferation in colon cancer models, with IC values significantly lower than standard treatments . The binding interactions with cancer-related proteins further support its therapeutic potential.
Case Studies
- Study on Anticancer Properties :
- Enzyme Inhibition Study :
Q & A
Q. What are the common synthetic strategies for preparing 4-{6-[(4-chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core. A key intermediate, 6-methyl-2-phenyl-4-thio-5-pyrimidine carboxylic acid, can undergo sulfanylation with 4-chlorobenzenethiol, followed by morpholine substitution. Critical steps include:
- Condensation : Use of catalysts like palladium or copper in solvents such as DMF or toluene to facilitate cyclization and functionalization .
- Sulfanylation : Controlled temperature (e.g., 60–80°C) to avoid side reactions like over-oxidation of the thioether group.
- Purification : Column chromatography or recrystallization to isolate the final product. Yield optimization often requires inert atmospheres (N₂/Ar) and moisture-free conditions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- X-ray Diffraction (XRD) : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups), confirming steric and electronic interactions .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions, with distinct shifts for morpholine protons (~3.5–4.0 ppm) and aromatic protons (~7.0–8.5 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic success .
Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?
Pyrimidine derivatives with morpholine and thioether groups often exhibit antimicrobial or antifungal activity. Assays typically involve:
- Microbroth Dilution : Testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) values calculated .
- Cytotoxicity Screening : Use of mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Advanced Research Questions
Q. How do conformational changes in the morpholine and thioether substituents influence this compound’s bioactivity?
- Dihedral Angle Analysis : XRD data reveals that deviations >10° in the pyrimidine-phenyl dihedral angle reduce steric hindrance, enhancing binding to microbial targets like dihydrofolate reductase .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize bioactive conformations, while weak C–H⋯π interactions in crystal packing may correlate with solubility and membrane permeability .
Q. What strategies mitigate contradictions in biological activity data across structurally similar analogs?
Discrepancies often arise from substituent electronic effects or assay conditions. Methodological solutions include:
- QSAR Modeling : Correlating Hammett constants (σ) of substituents (e.g., electron-withdrawing Cl vs. electron-donating OMe) with activity trends .
- Standardized Assays : Re-evaluating compounds under identical conditions (e.g., pH, inoculum size) to control variables .
Q. How can reaction byproducts during synthesis be systematically identified and minimized?
- HPLC-MS Monitoring : Detects intermediates like over-sulfonated byproducts or morpholine ring-opened derivatives.
- Optimized Stoichiometry : Limiting excess reagents (e.g., 4-chlorobenzenethiol) reduces side reactions. For example, a 1:1.2 molar ratio of pyrimidine intermediate to thiol minimizes disulfide formation .
Q. What computational methods are used to predict this compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Assess logP (lipophilicity) and blood-brain barrier penetration, influenced by the morpholine group’s polarity.
- Docking Studies : Predict binding affinity to targets like CYP450 enzymes, guiding toxicity profiling .
Methodological Considerations
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC.
- Excipient Compatibility : Test with common stabilizers (e.g., lactose, PVP) to identify formulations resistant to thioether oxidation .
Q. What are the best practices for resolving conflicting crystallographic data on polymorphic forms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
